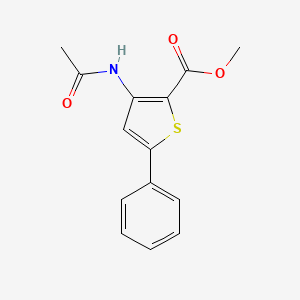

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

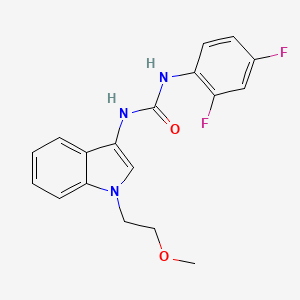

“Methyl 3-acetamido-5-phenylthiophene-2-carboxylate” is a chemical compound with the molecular formula C14H13NO3S . It contains a total of 33 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, and 11 aromatic bonds. The structure also includes 1 five-membered ring, 1 six-membered ring, 1 aromatic ester, 1 aliphatic secondary amide, and 1 Thiophene .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by several features. It contains a total of 32 atoms, including 13 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . The molecule has a total mass of 275.323 Da and a monoisotopic mass of 275.061615 Da .Wissenschaftliche Forschungsanwendungen

Responsive DNA-Binding Polymers A novel water-soluble cationic polythiophene derivative was synthesized to explore its potential as a theranostic gene delivery vehicle, demonstrating its capacity to bind DNA and form polyplexes, which could be significant in gene therapy applications (Carreon et al., 2014).

Oxidative Radical Cyclization Research into the oxidative radical cyclization of alpha-(Methylthio)acetamides has led to the development of erythrinanes, showcasing the role of Methyl 3-acetamido-5-phenylthiophene-2-carboxylate in synthesizing complex molecular structures with potential pharmaceutical applications (Chikaoka et al., 2003).

Synthesis of Poly Substituted 3-Aminothiophenes A one-pot protocol using ketene S,S-acetal as an intermediate in basic medium followed by Dieckmann condensation with ethyl bromoacetate has been utilized for the synthesis of poly-substituted 3-aminothiophenes, indicating a method for synthesizing various thiophene derivatives for further research and development in material science (Chavan et al., 2016).

Electrophilic Benzeneacetamides as Kappa-Selective Opioid Antagonists Research into kappa opioid receptor selective affinity labels has identified electrophilic benzeneacetamides as kappa-selective opioid antagonists, illustrating the application of this compound derivatives in developing targeted opioid receptor antagonists (Chang et al., 1994).

Antimalarial Activity A series of compounds synthesized from this compound derivatives demonstrated antimalarial activity, contributing to the development of new therapeutic agents against resistant strains of malaria (Werbel et al., 1986).

Antioxidant Properties The synthesis and evaluation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, prepared from this compound, showed considerable antioxidant activity, highlighting its potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Eigenschaften

IUPAC Name |

methyl 3-acetamido-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-9(16)15-11-8-12(10-6-4-3-5-7-10)19-13(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHICANBNSHMOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325304 |

Source

|

| Record name | methyl 3-acetamido-5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816444 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

100867-05-8 |

Source

|

| Record name | methyl 3-acetamido-5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)

![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2407447.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2407450.png)

![N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2407452.png)

![N~6~-(3-chlorophenyl)-N~6~-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2407453.png)

![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2407454.png)